molecular formula C9H11ClFN B1419188 4-Chloro-3-fluoro-N-isopropylaniline CAS No. 1157519-52-2

4-Chloro-3-fluoro-N-isopropylaniline

Cat. No. B1419188
M. Wt: 187.64 g/mol
InChI Key: VGVMRXHROKEPCA-UHFFFAOYSA-N
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Description

“4-Chloro-3-fluoro-N-isopropylaniline” is a chemical compound with the molecular formula C9H12FN . It is used as an intermediate in the synthesis of Flufenacet, a herbicide .


Synthesis Analysis

The synthesis of “4-Chloro-3-fluoro-N-isopropylaniline” involves a reduction process. The gas space is flushed three times with each of nitrogen and hydrogen, and the mixture is heated to from 80°=0 to 85° C with stirring and reduced at a hydrogen pressure of from 0.2 to 1.0 MPa .


Molecular Structure Analysis

The molecular structure of “4-Chloro-3-fluoro-N-isopropylaniline” is represented by the InChI code: 1S/C9H12FN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-3-fluoro-N-isopropylaniline” include a molecular weight of 153.2 , and it is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8C .

Scientific Research Applications

Herbicide Development

4-Chloro-3-fluoro-N-isopropylaniline is utilized in the synthesis of certain herbicides. A derivative, N-(3-chloro-4-isopropylphenyl)carboxamide, has shown effectiveness as a selective herbicide. This derivative can be produced by reacting 3-chloro-4-isopropylaniline with specific carboxylic acid halide derivatives (Hoppenstand & Hsiao, 1988).

Cytochrome P450 Catalyzed Reactions

In a study focusing on cytochrome P450 catalyzed reactions, 4-Chloro-3-fluoro-N-isopropylaniline was investigated using density functional theory. This research provided insights into the hydroxylation processes of this compound, indicating its potential utility in biochemical pathways and drug metabolism studies (Dongmei & Jianyong, 2011).

Photodehalogenation Studies

Studies on the photodehalogenation of haloanilines, including 4-Chloro-3-fluoro-N-isopropylaniline, have provided valuable insights into the generation of phenyl cations and benzyne intermediates. This research is crucial for understanding the photophysics and chemistry of such compounds, which can be applied in the design of less phototoxic drugs and other chemical processes (Protti et al., 2012).

Catalytic Activity in Chemical Synthesis

The compound has been used in the synthesis and characterization of new (N-diphenylphosphino)-isopropylanilines and their complexes. These have demonstrated significant catalytic activity in cross-coupling reactions such as the Heck and Suzuki reactions, which are vital in organic synthesis (Aydemir et al., 2009).

Photochemical Synthesis Applications

4-Chloro-3-fluoro-N-isopropylaniline has also been involved in photochemical synthesis studies. It has been used in the synthesis of rearranged aminoalkylanilines, indicating its utility in complex organic synthesis processes (Guizzardi et al., 2003).

Safety And Hazards

“4-Chloro-3-fluoro-N-isopropylaniline” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

properties

IUPAC Name

4-chloro-3-fluoro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVMRXHROKEPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoro-N-isopropylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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